molecular formula C17H18ClN3 B12778583 2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride CAS No. 111679-15-3

2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride

Cat. No.: B12778583
CAS No.: 111679-15-3
M. Wt: 299.8 g/mol
InChI Key: VLBUNDVCASHYHZ-UHFFFAOYSA-N
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Description

2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. This reaction forms the benzimidazole core, which is then further modified to introduce the phenyl and ethyl groups . Common reagents used in this synthesis include sodium metabisulphite as an oxidation agent and various solvents such as chloroform and acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved may include the inhibition of topoisomerase enzymes and the activation of caspase pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-9-ethyl-2,3-dihydroimidazo(1,2-a)benzimidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the ethyl group at the 9-position and the phenyl group at the 2-position enhances its biological activity compared to other benzimidazole derivatives .

Properties

CAS No.

111679-15-3

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

4-ethyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride

InChI

InChI=1S/C17H17N3.ClH/c1-2-19-15-10-6-7-11-16(15)20-12-14(18-17(19)20)13-8-4-3-5-9-13;/h3-11,14H,2,12H2,1H3;1H

InChI Key

VLBUNDVCASHYHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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